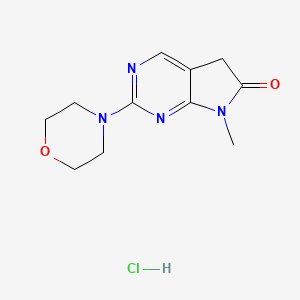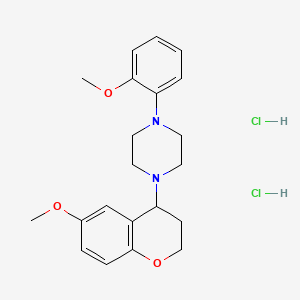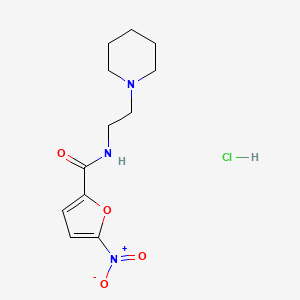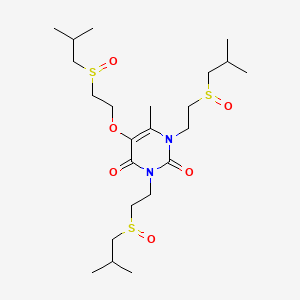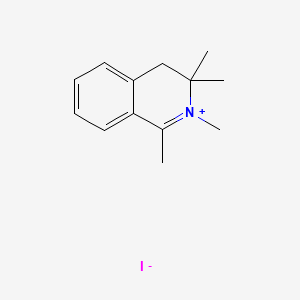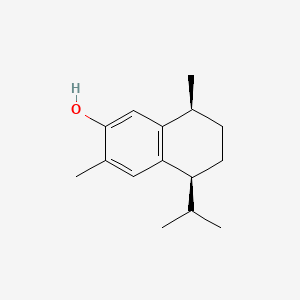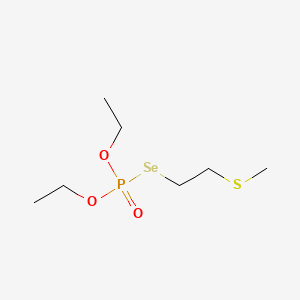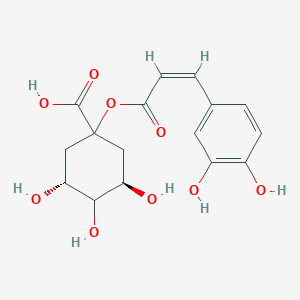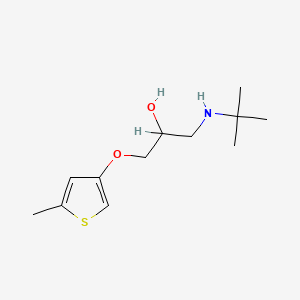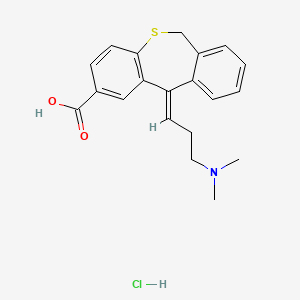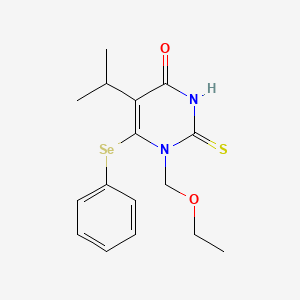
4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-thioxo- is a complex organic compound with a unique structure that includes a pyrimidinone core, ethoxymethyl, isopropyl, phenylseleno, and thioxo groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-thioxo- typically involves multi-step organic reactions. The starting materials often include pyrimidinone derivatives, ethoxymethylating agents, isopropyl halides, phenylselenylating agents, and sulfur sources. The reaction conditions may vary, but common steps include:
Ethoxymethylation: Introduction of the ethoxymethyl group using ethoxymethyl chloride in the presence of a base such as sodium hydride.
Isopropylation: Addition of the isopropyl group using isopropyl bromide and a strong base like potassium tert-butoxide.
Phenylselenylation: Incorporation of the phenylseleno group using phenylselenyl chloride in the presence of a catalyst such as copper(I) iodide.
Thioxo Group Introduction: Formation of the thioxo group using sulfurizing agents like Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The phenylseleno group can be oxidized to form selenoxide intermediates.
Reduction: The thioxo group can be reduced to a thiol group under reducing conditions.
Substitution: The ethoxymethyl and isopropyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of selenoxide derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Formation of various substituted pyrimidinone derivatives.
Aplicaciones Científicas De Investigación
4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-thioxo- has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for the development of new drugs targeting various diseases.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mecanismo De Acción
The mechanism of action of 4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-thioxo- involves its interaction with specific molecular targets. The phenylseleno group can participate in redox reactions, influencing cellular oxidative stress pathways. The thioxo group may interact with thiol-containing enzymes, potentially inhibiting their activity. The overall effect of the compound depends on its ability to modulate these molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4(1H)-Pyrimidinone, 1-(methoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-thioxo-
- 4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-oxo-
- 4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylthio)-2-thioxo-
Uniqueness
The uniqueness of 4(1H)-Pyrimidinone, 1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-6-(phenylseleno)-2-thioxo- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both phenylseleno and thioxo groups allows for unique redox and thiol-interacting properties not commonly found in similar compounds.
Propiedades
Número CAS |
172255-95-7 |
|---|---|
Fórmula molecular |
C16H20N2O2SSe |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
1-(ethoxymethyl)-6-phenylselanyl-5-propan-2-yl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C16H20N2O2SSe/c1-4-20-10-18-15(22-12-8-6-5-7-9-12)13(11(2)3)14(19)17-16(18)21/h5-9,11H,4,10H2,1-3H3,(H,17,19,21) |
Clave InChI |
LLMUKDYVAZVVET-UHFFFAOYSA-N |
SMILES canónico |
CCOCN1C(=C(C(=O)NC1=S)C(C)C)[Se]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



